molecular formula C18H20O3 B1209828 3',4'-Hexestrol quinone CAS No. 100551-58-4

3',4'-Hexestrol quinone

Cat. No.: B1209828
CAS No.: 100551-58-4
M. Wt: 284.3 g/mol
InChI Key: WHMZTZNMIAVTOD-CVEARBPZSA-N
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Description

3’,4’-Hexestrol quinone is a synthetic compound derived from hexestrol, a nonsteroidal estrogen. It is characterized by its quinone structure, which is a type of aromatic compound with two ketone substitutions. This compound is of interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-hexestrol quinone typically involves the oxidation of hexestrol. One common method is the use of oxidative agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out in a solvent like acetone or dichloromethane, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of 3’,4’-hexestrol quinone may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic oxidation methods can also be employed to enhance efficiency and reduce costs. The choice of catalyst and reaction conditions is optimized to maximize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Hexestrol quinone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinones, hydroquinones, and complex aromatic compounds. These products are often characterized by their unique spectral properties and biological activities .

Scientific Research Applications

3’,4’-Hexestrol quinone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quinone chemistry.

    Biology: Investigated for its potential role in oxidative stress and its interactions with biological macromolecules.

    Medicine: Studied for its potential anticancer properties and its ability to form DNA adducts, which can lead to mutagenesis.

    Industry: Utilized in the development of dyes and pigments due to its stable quinone structure.

Mechanism of Action

The mechanism of action of 3’,4’-hexestrol quinone involves its ability to undergo redox cycling, generating reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids. The compound can also form adducts with DNA, leading to mutations and potentially contributing to carcinogenesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyestradiol quinone
  • 4-Hydroxyestrone quinone
  • Diethylstilbestrol quinone

Uniqueness

3’,4’-Hexestrol quinone is unique due to its specific structure and the types of reactions it undergoes. Unlike other quinones, it has a distinct pattern of substitution on the aromatic ring, which influences its reactivity and biological activity. Its ability to form specific DNA adducts and generate ROS makes it particularly interesting for studies related to cancer and oxidative stress .

Properties

IUPAC Name

4-[(3R,4S)-4-(4-hydroxyphenyl)hexan-3-yl]cyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-3-15(12-5-8-14(19)9-6-12)16(4-2)13-7-10-17(20)18(21)11-13/h5-11,15-16,19H,3-4H2,1-2H3/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMZTZNMIAVTOD-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC(=O)C(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)O)[C@@H](CC)C2=CC(=O)C(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143382
Record name 3',4'-Hexestrol quinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100551-58-4
Record name 3',4'-Hexestrol quinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100551584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4'-Hexestrol quinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',4'-Hexestrol quinone
Reactant of Route 2
3',4'-Hexestrol quinone
Reactant of Route 3
3',4'-Hexestrol quinone
Reactant of Route 4
3',4'-Hexestrol quinone
Reactant of Route 5
3',4'-Hexestrol quinone
Reactant of Route 6
3',4'-Hexestrol quinone

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